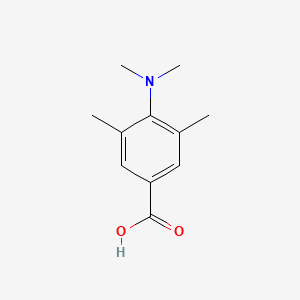

4-(Dimethylamino)-3,5-dimethylbenzoic acid

Beschreibung

Contextualization within the Landscape of Benzoic Acid Derivatives and Aminobenzoic Acids

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of pharmaceuticals and polymers. researchgate.netnih.govymerdigital.comresearchgate.netturito.com The introduction of an amino group, creating aminobenzoic acids, further broadens their utility. These compounds are integral to the development of dyes, local anesthetics, and anti-inflammatory agents.

4-(Dimethylamino)-3,5-dimethylbenzoic acid is a polysubstituted member of this family. Its core is the benzoic acid moiety, a benzene (B151609) ring attached to a carboxylic acid group. The "4-(Dimethylamino)" prefix indicates a dimethylamino group (-N(CH3)2) at the para position relative to the carboxylic acid, while "3,5-dimethyl" signifies two methyl groups (-CH3) flanking the dimethylamino group. This specific arrangement of electron-donating and sterically bulky groups is poised to impart unique properties to the molecule.

Significance of the Dimethylamino and Dimethyl Substituents for Electronic and Steric Modulation in Aromatic Systems

The properties and reactivity of a benzene ring are profoundly influenced by its substituents. In the case of 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the interplay between the dimethylamino and dimethyl groups is critical.

The dimethylamino group at the para-position is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This has several predictable effects:

Increased Electron Density: The benzene ring becomes more electron-rich, which can enhance its reactivity in certain reactions and influence its photophysical properties. researchgate.net

Modulation of Acidity: Electron-donating groups generally decrease the acidity of benzoic acids by destabilizing the resulting carboxylate anion. libretexts.org

Intramolecular Charge Transfer (ICT): The presence of a strong electron-donating group and an electron-withdrawing carboxylic acid group can lead to interesting photophysical behaviors, such as ICT, which is crucial for applications in materials science like dye-sensitized solar cells. scispace.comresearchgate.net

The two methyl groups at the 3 and 5 (or ortho to the dimethylamino group and meta to the carboxylic acid group) positions introduce significant steric hindrance . This bulkiness can:

Induce Torsional Strain: The methyl groups can force the dimethylamino and carboxylic acid groups to twist out of the plane of the benzene ring. wikipedia.orgquora.comstackexchange.com This disruption of planarity, known as the "ortho effect," can have a dominant impact on the molecule's properties. quora.comvedantu.com

Inhibit Intermolecular Interactions: The steric bulk can hinder how the molecules pack in a solid state or interact with other molecules in solution.

Influence Reactivity: The steric hindrance can block or slow down reactions at adjacent sites on the ring.

The combination of strong electronic donation and significant steric hindrance makes 4-(Dimethylamino)-3,5-dimethylbenzoic acid a fascinating subject for studying the intricate balance of these competing effects.

Review of the Historical and Current Research Trajectories for Analogous Benzoic Acid Frameworks

The study of substituted benzoic acids has a long and rich history, forming the basis of our understanding of structure-activity relationships in organic chemistry. Early research focused on understanding the effects of substituents on the acidity of benzoic acid, leading to the development of the Hammett equation.

In recent decades, research on analogous frameworks has diversified into numerous fields:

Pharmaceuticals: Benzoic acid derivatives are integral to a wide array of drugs, including analgesics, anti-inflammatory agents, and antibacterial compounds. researchgate.netnih.gov The exploration of novel substitution patterns continues to be a key strategy in drug discovery.

Materials Science: Compounds like 4-(dimethylamino)benzoic acid are investigated for their nonlinear optical properties and as components in organic light-emitting diodes (OLEDs) and solar cells. scispace.comresearchgate.net The tuning of electronic properties through substitution is a central theme in this area.

Polymer Chemistry: Benzoic acid derivatives are used as monomers and modifying agents in the synthesis of advanced polymers with tailored thermal and mechanical properties.

The trajectory of research on these analogous compounds suggests a move towards increasingly complex and multifunctional molecules, where precise control over electronic and steric properties is paramount.

Interdisciplinary Research Potential and Current Gaps Pertaining to 4-(Dimethylamino)-3,5-dimethylbenzoic acid

The unique structural features of 4-(Dimethylamino)-3,5-dimethylbenzoic acid suggest a high potential for interdisciplinary research. The strong electron-donating character coupled with steric hindrance could lead to novel applications in:

Photophysics and Materials Science: The sterically hindered environment could lead to unusual fluorescence properties, making it a candidate for molecular probes and sensors. researchgate.net The twisted intramolecular charge transfer (TICT) state, often induced by steric hindrance, is of great interest for developing advanced materials.

Medicinal Chemistry: The specific substitution pattern could be explored for targeted biological activity. The steric shielding of the functional groups might influence metabolic stability or receptor binding.

The most significant aspect of 4-(Dimethylamino)-3,5-dimethylbenzoic acid is the current gap in knowledge . There is a lack of published research on its synthesis, characterization, and properties. This presents a clear opportunity for original and impactful research.

Scope and Objectives of Focused Academic Inquiry into 4-(Dimethylamino)-3,5-dimethylbenzoic acid

A focused academic inquiry into this compound should aim to address the current knowledge gap through a systematic investigation. The primary objectives of such research would be:

Development of an Efficient Synthesis: Establishing a reliable and scalable synthetic route to 4-(Dimethylamino)-3,5-dimethylbenzoic acid is the first crucial step. This might involve multi-step sequences starting from commercially available materials. Exploring synthetic pathways for analogous compounds like 4-(dimethylamino)benzoic acid and 3,5-dimethylbenzoic acid would be a logical starting point. chemicalbook.comprepchem.comorgsyn.orggoogle.com

Comprehensive Characterization: Thoroughly characterizing the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential to confirm its structure and understand its solid-state packing.

Investigation of Physicochemical Properties: A detailed study of its electronic and photophysical properties through UV-Vis and fluorescence spectroscopy, coupled with computational modeling, would provide insights into the effects of its unique substitution pattern.

Exploration of Reactivity and Potential Applications: Investigating its reactivity in various chemical transformations and exploring its potential in areas such as materials science or medicinal chemistry would lay the groundwork for future applications.

By pursuing these objectives, the scientific community can unlock the potential of 4-(Dimethylamino)-3,5-dimethylbenzoic acid and contribute to the broader understanding of structure-property relationships in substituted aromatic systems.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-9(11(13)14)6-8(2)10(7)12(3)4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUDEQQTZTOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Dimethylamino 3,5 Dimethylbenzoic Acid

Advanced Synthetic Routes to the 4-(Dimethylamino)-3,5-dimethylbenzoic Acid Core Structure.

The construction of the tetrasubstituted benzene (B151609) ring of 4-(Dimethylamino)-3,5-dimethylbenzoic acid requires precise control of regioselectivity. Several modern synthetic methodologies can be strategically employed to achieve this architecture.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Carboxylic Acid Synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of 4-(Dimethylamino)-3,5-dimethylbenzoic acid can be envisioned through two primary cross-coupling strategies: carboxylation of a pre-functionalized aryl halide or amination of a benzoic acid derivative.

One plausible route involves the palladium-catalyzed carboxylation of 4-bromo-2,6-dimethyl-N,N-dimethylaniline. This reaction would introduce the carboxylic acid moiety at the final step. The carboxylation of aryl bromides can be achieved using carbon dioxide (CO₂) as the C1 source, often requiring a suitable palladium catalyst, a ligand, and a base. semanticscholar.orgnih.gov

Alternatively, a Buchwald-Hartwig amination reaction could be employed. wikipedia.orglibretexts.org This approach would start from a precursor such as methyl 4-halo-3,5-dimethylbenzoate. The coupling of this aryl halide with dimethylamine, catalyzed by a palladium complex with a specialized ligand (e.g., a biarylphosphine), would introduce the dimethylamino group. beilstein-journals.orgorganic-chemistry.org Subsequent hydrolysis of the methyl ester would yield the desired carboxylic acid.

| Reaction | Catalyst/Ligand | Coupling Partner | Base | Solvent | Typical Temp (°C) |

| Carboxylation | Pd(OAc)₂ / Phosphine Ligand | CO₂ | Cs₂CO₃ | Dioxane | 80-120 |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos or BINAP | Dimethylamine | NaOt-Bu or Cs₂CO₃ | Toluene (B28343) | 70-110 |

Oxidative Functionalization of Methylated Aromatic Precursors.

Another synthetic strategy involves the functionalization of a readily available methylated aromatic precursor, such as 1,3,5-trimethylbenzene (mesitylene). The synthesis could proceed through a multi-step sequence involving nitration, reduction, dimethylation, and finally, oxidation of one of the methyl groups.

A more direct oxidative approach would start from a precursor like 4-(dimethylamino)-3,5-dimethyltoluene. The benzylic oxidation of the toluene methyl group to a carboxylic acid is a key transformation. Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective catalytic methods. The oxidation of electron-rich aromatic aldehydes, such as N,N-dimethylaminobenzaldehydes, to the corresponding carboxylic acids has been reported using reagents like tetraethylammonium (B1195904) bromochromate. arabjchem.org This suggests that if a 4-(dimethylamino)-3,5-dimethylbenzaldehyde (B8648159) intermediate could be formed, its subsequent oxidation would be a viable step.

Amination and Dimethylation Strategies for Benzoic Acid Scaffolds.

This approach begins with a 3,5-dimethylbenzoic acid scaffold and introduces the nitrogen functionality at the 4-position. A common method to achieve this is through a nitration-reduction-alkylation sequence.

First, 3,5-dimethylbenzoic acid would be nitrated to introduce a nitro group at the 4-position. It is important to note that direct nitration of N,N-dimethylaniline under strong acidic conditions can lead to meta-directing effects due to the protonation of the amino group. stackexchange.com Therefore, introducing the nitrogen functionality prior to dimethylation is a more regioselective strategy. Following nitration, the nitro group is reduced to a primary amine. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

The final step is the dimethylation of the resulting 4-amino-3,5-dimethylbenzoic acid. This can be achieved through reductive amination with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

| Step | Reagents | Purpose |

| Nitration | HNO₃ / H₂SO₄ | Introduction of NO₂ group |

| Reduction | H₂, Pd/C or Sn, HCl | Conversion of NO₂ to NH₂ |

| Dimethylation | CH₂O, NaBH₃CN or NaBH(OAc)₃ | Conversion of NH₂ to N(CH₃)₂ |

Regioselective Synthesis via Directed Ortho Metalation (DoM) Techniques.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org The dimethylamino group is a known DMG, capable of directing lithiation to the adjacent ortho positions.

A potential DoM strategy for the synthesis of 4-(Dimethylamino)-3,5-dimethylbenzoic acid could start from N,N,2,6-tetramethylaniline. The dimethylamino group would direct lithiation to the 3- and 5-positions. However, for the synthesis of the target compound, a more plausible approach would be to start with N,N-dimethyl-2,6-dimethylaniline. The dimethylamino group would direct metalation to the ortho positions (3- and 5-positions). Subsequent reaction with an electrophile like methyl iodide could introduce the methyl groups. A final DoM followed by carboxylation with CO₂ would install the carboxylic acid group.

Alternatively, starting with a substrate already containing the 3,5-dimethyl pattern, such as N,N-dimethyl-3,5-dimethylaniline, the dimethylamino group can direct lithiation to the ortho positions (2, 4, and 6). While this may lead to a mixture of products, under carefully controlled conditions, it might be possible to achieve carboxylation at the 4-position. The relative directing power of different groups and steric hindrance play a crucial role in the regioselectivity of DoM reactions. harvard.edunih.gov

Functional Group Interconversions and Derivatization of 4-(Dimethylamino)-3,5-dimethylbenzoic acid.

The carboxylic acid moiety of 4-(Dimethylamino)-3,5-dimethylbenzoic acid serves as a versatile handle for a variety of functional group interconversions and derivatization reactions, enabling the synthesis of a wide range of analogs and conjugates.

Esterification and Amidation Reactions for Conjugate Formation.

The formation of esters and amides from the carboxylic acid group is a fundamental strategy for creating derivatives with modified physicochemical properties or for conjugation to other molecules of interest, such as bioactive compounds or peptides. medcraveonline.com

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. medcraveonline.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents can be employed. The Steglich esterification, for instance, uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another mild and efficient method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). sci-hub.stresearchgate.net

Amidation reactions are crucial for the synthesis of peptides and other amide-containing molecules. researchgate.netuantwerpen.be Similar to esterification, direct condensation of the carboxylic acid with an amine requires harsh conditions. Therefore, coupling reagents are commonly used. A wide array of such reagents are available, including carbodiimides (DCC, EDC), uronium/aminium salts (HATU, HBTU), and phosphonium (B103445) salts (PyBOP). luxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions, which is essential for preserving the integrity of complex molecules and preventing racemization of chiral centers in peptides. nih.govresearchgate.net

| Derivative | Reaction | Reagents | Key Features |

| Esters | Fischer Esterification | Alcohol, H⁺ catalyst | Equilibrium-driven, requires excess alcohol or water removal |

| Esters | Steglich Esterification | Alcohol, DCC/DIC, DMAP | Mild conditions, high yields |

| Esters | DMTMM Coupling | Alcohol, DMTMM, NMM | Mild, basic conditions, good for sensitive substrates |

| Amides | Carbodiimide Coupling | Amine, EDC/DCC, HOBt/HOAt | Widely used, can be prone to side reactions |

| Amides | Onium Salt Coupling | Amine, HATU/HBTU, Base (e.g., DIPEA) | Fast, efficient, low racemization, suitable for peptide synthesis |

Selective Halogenation and Nitration Studies at the Aromatic Ring

The aromatic ring of 4-(Dimethylamino)-3,5-dimethylbenzoic acid is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the dimethylamino group and the two methyl groups. These substituents direct incoming electrophiles to the ortho and para positions. In this specific molecule, the para position is occupied by the carboxylic acid group. The positions ortho to the powerful dimethylamino directing group are the 3- and 5-positions, which are already substituted with methyl groups. The remaining open positions on the aromatic ring are ortho to the carboxylic acid group (and meta to the dimethylamino group).

While specific studies on the selective halogenation and nitration of 4-(Dimethylamino)-3,5-dimethylbenzoic acid are not extensively documented in publicly available literature, the outcomes of such reactions can be predicted based on the principles of electrophilic aromatic substitution and studies on analogous compounds like N,N-dimethylaniline.

Halogenation: The halogenation of N,N-dimethylaniline is known to be highly regioselective. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl bromide leads to exclusive para-bromination, while thionyl chloride results predominantly in ortho-chlorination. nih.gov For 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the para position is blocked. The strong activating nature of the dimethylamino group, coupled with the ortho-directing methyl groups, would likely direct halogenation to the remaining vacant positions on the ring, which are ortho to the deactivating carboxylic acid group. However, the steric hindrance from the adjacent methyl groups could influence the feasibility and outcome of the reaction.

Nitration: The nitration of N,N-dimethylaniline under strongly acidic conditions (e.g., a mixture of concentrated sulfuric and nitric acids) predominantly yields the meta-nitro product. stackexchange.comdoubtnut.com This is because the strongly acidic medium protonates the dimethylamino group, transforming it into an electron-withdrawing and meta-directing ammonium (B1175870) group. stackexchange.com A similar outcome would be anticipated for 4-(Dimethylamino)-3,5-dimethylbenzoic acid. The nitration would likely occur at one of the positions meta to the newly formed ammonium group.

It is important to note that direct nitration of highly activated aromatic systems can sometimes lead to complex reaction mixtures and potential oxidation. sciencemadness.org Therefore, achieving high selectivity in the halogenation and nitration of 4-(Dimethylamino)-3,5-dimethylbenzoic acid would likely require careful optimization of reaction conditions, including the choice of halogenating or nitrating agent, solvent, and temperature.

| Reaction | Predicted Major Product(s) | Key Considerations |

| Halogenation | Halogen substitution at positions ortho to the carboxylic acid group. | Steric hindrance from adjacent methyl groups; potential for multiple halogenations. |

| Nitration | Nitro substitution at positions meta to the dimethylamino group. | Protonation of the dimethylamino group in strong acid, leading to meta-direction. |

Synthesis of Ligand Systems Incorporating the 4-(Dimethylamino)-3,5-dimethylbenzoate Moiety

The carboxylate functionality of 4-(Dimethylamino)-3,5-dimethylbenzoic acid makes it a suitable candidate for use as a ligand in the synthesis of metal complexes and coordination polymers. While specific studies detailing the use of 4-(Dimethylamino)-3,5-dimethylbenzoate as a ligand are limited, research on the coordination chemistry of the closely related 4-N,N-dimethylaminobenzoic acid provides valuable insights into its potential.

Studies have shown that 4-N,N-dimethylaminobenzoic acid can form stable complexes with various transition metals, including Mn(II), Co(II), Ni(II), and Cu(II). In these complexes, the carboxylate group of the ligand coordinates to the metal center. The synthesis of these complexes typically involves the reaction of a metal salt with the sodium salt of the benzoic acid derivative in an aqueous solution.

For instance, the synthesis of M(4-dmaba)₂·nH₂O complexes (where M = Mn, Co, Ni, Cu and 4-dmaba = 4-N,N-dimethylaminobenzoate) has been reported. The thermal decomposition of these complexes generally proceeds in two main stages: an initial dehydration followed by the decomposition of the anhydrous complex.

| Metal Ion | Complex Formula | Dehydration Temperature Range (°C) | Decomposition Temperature Range of Anhydrous Complex (°C) | Final Product |

| Ni(II) | [Ni(C₉H₁₀NO₂)₂(H₂O)₄] | 65-112 | 228-816 | NiO |

| Cu(II) | [Cu(C₉H₁₀NO₂)₂(H₂O)₂] | 53-118 | 189-838 | CuO |

Data adapted from studies on 4-N,N-dimethylaminobenzoic acid complexes.

The incorporation of the 3,5-dimethyl substituents in the 4-(Dimethylamino)-3,5-dimethylbenzoate ligand would be expected to influence the steric and electronic properties of the resulting metal complexes. The increased steric bulk could affect the coordination geometry and the packing of the complexes in the solid state. Electronically, the methyl groups would further enhance the electron-donating nature of the ligand system.

Click Chemistry and Other Bioconjugation Strategies with Derivatives

The functionalization of 4-(Dimethylamino)-3,5-dimethylbenzoic acid derivatives for use in click chemistry and other bioconjugation strategies opens up possibilities for their application in chemical biology and materials science. "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

To employ derivatives of 4-(Dimethylamino)-3,5-dimethylbenzoic acid in CuAAC, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved through various synthetic routes, for example, by modifying the carboxylic acid group or by introducing a new functional group onto the aromatic ring, provided that selective functionalization methods are developed. Once functionalized, these derivatives can be "clicked" onto molecules containing the complementary functional group.

A notable example of a bioconjugation strategy involving a related compound is the use of 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) esters. orgsyn.org These reagents react with the primary amine groups of biomolecules, such as glycerophosphoethanolamine (B1239297) (PE) lipids, to form stable amide bonds. orgsyn.org This approach has been utilized for the stable isotope labeling of lipids for mass spectrometry-based analysis. orgsyn.org A similar strategy could be envisioned for derivatives of 4-(Dimethylamino)-3,5-dimethylbenzoic acid, where the carboxylic acid is activated as an NHS ester to facilitate conjugation to proteins, peptides, or other amine-containing biomolecules.

| Bioconjugation Strategy | Required Derivative | Reaction Type | Potential Applications |

| Click Chemistry (CuAAC) | Azide- or alkyne-functionalized derivative | 1,3-Dipolar cycloaddition | Synthesis of bioconjugates, polymer functionalization, materials science. nih.govbeilstein-journals.org |

| Amide Bond Formation | N-hydroxysuccinimide (NHS) ester derivative | Acylation of amines | Labeling of proteins, lipids, and other biomolecules. orgsyn.org |

The development of robust synthetic routes to functionalized derivatives of 4-(Dimethylamino)-3,5-dimethylbenzoic acid is a key step towards unlocking their full potential in these advanced applications.

Comprehensive Spectroscopic and Structural Elucidation of 4 Dimethylamino 3,5 Dimethylbenzoic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure, bonding, and functional groups present in a compound. For 4-(Dimethylamino)-3,5-dimethylbenzoic acid, both FTIR and Raman spectroscopy offer complementary information to elucidate its vibrational characteristics. The analysis draws upon established vibrational frequencies for substituted benzenes, carboxylic acids, and tertiary aromatic amines to assign the observed spectral bands.

The vibrational spectrum of 4-(Dimethylamino)-3,5-dimethylbenzoic acid is complex, with contributions from the phenyl ring, the carboxylic acid group, the dimethylamino group, and the two methyl substituents. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes. ijstr.orgmdpi.com

Key vibrational modes can be assigned to specific functional groups:

Carboxylic Acid Group: The most characteristic vibrations are the O-H stretching of the hydroxyl group, which appears as a very broad band in the FTIR spectrum, typically in the 3300–2500 cm⁻¹ range, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to an intense band, usually found between 1710 and 1680 cm⁻¹ for dimeric carboxylic acids.

Dimethylamino Group: The C-N stretching vibration of the aromatic amine is typically observed in the 1360–1250 cm⁻¹ region. The symmetric and asymmetric stretching of the N-(CH₃)₂ methyl groups are expected around 2853 cm⁻¹ and 2926 cm⁻¹, respectively. ijstr.org

Aromatic Ring and Methyl Groups: C-H stretching vibrations from the aromatic ring and the methyl groups are found in the 3100–2800 cm⁻¹ region. Vibrations corresponding to C=C stretching within the aromatic ring typically appear in the 1600–1450 cm⁻¹ range. In-plane and out-of-plane C-H bending modes also provide signature peaks.

Below is a table summarizing the predicted principal vibrational modes and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3300–2500 | ν(O-H) | O-H stretching (in hydrogen-bonded dimer) |

| 3100–2900 | ν(C-H) | Aromatic and methyl C-H stretching |

| 1710–1680 | ν(C=O) | Carbonyl stretching (in dimer) |

| 1610–1580 | ν(C=C) | Aromatic ring C=C stretching |

| 1450–1400 | δ(C-H) | Methyl group asymmetric bending |

| ~1300 | ν(C-N) | Aryl-N stretching |

| 1300–1200 | ν(C-O) / δ(O-H) | C-O stretching coupled with O-H in-plane bending |

| ~920 | γ(O-H) | Out-of-plane O-H bending (dimer) |

Note: This is an interactive data table based on typical values for related functional groups.

Vibrational spectroscopy is particularly sensitive to intermolecular forces. In 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the primary intermolecular interaction is the hydrogen bonding associated with the carboxylic acid moiety. The significant broadening of the O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group are classic vibrational signatures of such interactions. These spectral features confirm the presence of strong intermolecular associations in the condensed phase.

In the solid state, carboxylic acids almost universally form centrosymmetric dimers through strong, dual O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net This arrangement creates a characteristic eight-membered ring. The vibrational spectrum provides definitive evidence for this structure. The broad O-H stretch and the shifted C=O stretch are indicative of this dimeric form. Furthermore, a broad absorption band centered around 920 cm⁻¹, attributed to the out-of-plane bending (wagging) of the hydrogen-bonded O-H group, is a hallmark of the cyclic dimer structure and confirms the presence of this robust hydrogen-bonding network in the solid state of 4-(Dimethylamino)-3,5-dimethylbenzoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques

NMR spectroscopy is an indispensable tool for confirming the molecular structure by providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 4-(Dimethylamino)-3,5-dimethylbenzoic acid are expected to be relatively simple due to the molecule's C₂ᵥ symmetry.

¹H NMR Spectroscopy: The proton NMR spectrum would display four distinct signals:

A broad singlet in the downfield region (typically 10–13 ppm) corresponding to the acidic proton of the carboxylic acid group. askfilo.com

A singlet in the aromatic region (around 7.5-7.8 ppm) integrating to two protons, corresponding to the two equivalent aromatic protons at positions 2 and 6.

A singlet around 3.0 ppm integrating to six protons, attributed to the two equivalent methyl groups of the dimethylamino moiety. askfilo.com

A singlet around 2.3 ppm integrating to six protons, arising from the two equivalent methyl groups on the aromatic ring at positions 3 and 5. chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | -COOH |

| ~7.7 | Singlet | 2H | Ar-H (H-2, H-6) |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ |

| ~2.3 | Singlet | 6H | Ar-CH₃ (at C-3, C-5) |

Note: This is an interactive data table with predicted chemical shifts.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, confirming the molecular symmetry:

The carboxyl carbon (-COOH) would appear significantly downfield (~170 ppm).

Four signals would be present for the aromatic carbons: two quaternary carbons attached to the methyl groups, one quaternary carbon attached to the dimethylamino group, one quaternary carbon attached to the carboxyl group, and one signal for the two equivalent aromatic C-H carbons.

The carbon signal for the N-methyl groups would be observed around 40 ppm.

The carbon signal for the ring-methyl groups would appear around 20 ppm. chemicalbook.com

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~152 | C-4 (Aromatic, attached to -N(CH₃)₂) |

| ~139 | C-3, C-5 (Aromatic, attached to -CH₃) |

| ~129 | C-2, C-6 (Aromatic C-H) |

| ~125 | C-1 (Aromatic, attached to -COOH) |

| ~40 | -N(CH₃)₂ |

| ~20 | Ar-CH₃ |

Note: This is an interactive data table with predicted chemical shifts.

The bond between the aromatic ring and the nitrogen of the dimethylamino group possesses a degree of double-bond character due to the delocalization of the nitrogen lone pair into the π-system of the ring. This partial double-bond character results in a significant energy barrier to rotation around the C(aryl)-N bond. nih.govnih.gov

This restricted rotation can be studied using variable-temperature (dynamic) NMR (DNMR) spectroscopy. At low temperatures, where rotation is slow on the NMR timescale, the two N-methyl groups can become diastereotopic if the molecule adopts a non-planar conformation or if there is another source of chirality, potentially leading to two separate singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, and these two signals will broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged singlet.

By analyzing the line shape of the signals at different temperatures, the rate of rotation can be determined, and the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For similar 4-(dimethylamino)aryl compounds, these barriers are typically in the range of 15-19 kcal/mol, indicating substantial restriction of movement. nih.gov While specific experimental data for 4-(Dimethylamino)-3,5-dimethylbenzoic acid is not available, a similar rotational barrier is expected for its dimethylamino group.

Single Crystal X-ray Diffraction and Solid-State Structural Investigations.

Determination of Molecular Geometry and Conformational Preferences.

Further empirical research is required to generate the necessary data for a thorough spectroscopic and structural elucidation of 4-(Dimethylamino)-3,5-dimethylbenzoic acid.

Analysis of Crystal Packing and Supramolecular Architectures.

The crystal packing of benzoic acid derivatives is often dominated by the formation of robust hydrogen-bonded synthons, primarily the carboxylic acid dimer. In the case of the closely related 4-(N,N-dimethylamino)benzoic acid, crystallographic studies have revealed the existence of multiple polymorphic forms, with at least three distinct crystal structures identified. A consistent feature across these polymorphs is the presence of the classic centrosymmetric carboxylic acid dimer, formed through strong O-H···O hydrogen bonds. nih.gov This dimeric motif acts as a fundamental building block in the supramolecular assembly of these structures.

Table 1: Hydrogen Bond Geometry in a Polymorph of 4-(N,N-dimethylamino)benzoic acid (Note: This data is representative of the type of interactions found in polymorphs of the analogue compound and is for illustrative purposes. Actual values would be determined by single-crystal X-ray diffraction.)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| O–H···O | 0.85 | 1.78 | 2.63 | 175 |

| C–H···O | 0.98 | 2.55 | 3.45 | 153 |

D = Donor atom, A = Acceptor atom

Hirshfeld Surface Analysis for Intermolecular Contact Quantification.

While a specific Hirshfeld surface analysis for 4-(Dimethylamino)-3,5-dimethylbenzoic acid has not been reported, the technique provides a powerful means of quantifying the various intermolecular contacts that stabilize the crystal lattice. This analysis maps the electron distribution of a molecule within its crystal environment, allowing for the visualization and quantification of different types of interactions.

For substituted benzoic acids, Hirshfeld surface analysis typically reveals the dominance of several key contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the following contacts would be expected to be significant:

O···H/H···O Contacts: These are characteristic of the strong O-H···O hydrogen bonds forming the carboxylic acid dimers and would appear as distinct "spikes" in the fingerprint plot. These interactions would likely account for a substantial portion of the intermolecular contacts.

C···H/H···C Contacts: These contacts arise from interactions between the aromatic rings and methyl groups and are indicative of C-H···π interactions, which play a crucial role in the packing of the dimer units.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Aminobenzoic Acid (Note: This data is hypothetical and based on typical values for similar structures. nih.govnih.govresearchgate.net)

| Contact Type | Contribution (%) |

| H···H | 45-55 |

| O···H/H···O | 20-30 |

| C···H/H···C | 15-25 |

| Other | < 5 |

The red spots on the dnorm mapped Hirshfeld surface would highlight the closest intermolecular contacts, corresponding to the strong O-H···O hydrogen bonds. The relative contributions of the different contacts provide a quantitative fingerprint of the crystal packing, allowing for detailed comparisons between different polymorphs.

Polymorphism and Pseudopolymorphism Studies in Related Benzoic Acid Systems.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzoic acid and its derivatives. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

The existence of at least three polymorphs for the closely related 4-(N,N-dimethylamino)benzoic acid underscores the likelihood that 4-(Dimethylamino)-3,5-dimethylbenzoic acid could also exhibit polymorphic behavior. nih.gov In the case of the former, all identified polymorphs share the common feature of the carboxylic acid dimer. The polymorphism arises from differences in the packing of these dimeric units, likely due to subtle variations in weaker intermolecular interactions. This is a common theme in the polymorphism of benzoic acids, where the robust hydrogen-bonded dimer is conserved across different forms, and the structural diversity stems from the different ways these dimers are arranged in the crystal lattice.

Conformational polymorphism, where different crystal structures arise from different molecular conformations, is also a possibility, although often the energy barrier for rotation around single bonds in the solid state is high. For many benzoic acid derivatives, the primary source of polymorphism is the variation in supramolecular synthons formed by the carboxylic acid groups (e.g., dimers vs. catemers) or different packing motifs of the same synthon.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a consideration for benzoic acids, depending on the crystallization conditions and the solvents used.

Computational Chemistry and Quantum Mechanical Investigations of 4 Dimethylamino 3,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. ikprress.org

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. researchgate.net For derivatives of 4-(Dimethylamino)benzoic acid, calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G∗∗. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. scispace.com

To account for environmental effects, these optimizations can be conducted in both the gas phase (representing an isolated molecule) and in various solvents using models like the Polarizable Continuum Model (PCM). researchgate.netscispace.com The presence of a solvent can influence the equilibrium geometry due to solute-solvent interactions. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of any imaginary frequencies. researchgate.net

Table 1: Representative Theoretical Bond Parameters for 4-(Dimethylamino)benzoic acid Derivatives

| Parameter | Description | Typical Computational Level |

|---|---|---|

| C-N (exocyclic) | Bond length between the benzene (B151609) ring and the dimethylamino nitrogen. | B3LYP/6-311++G |

| C-C (carboxylic) | Bond length between the benzene ring and the carboxylic acid carbon. | B3LYP/6-311++G |

| C=O | Carbonyl bond length in the carboxylic acid group. | B3LYP/6-311++G |

| C-O | Single bond length in the carboxylic acid group. | B3LYP/6-311++G |

| O-C-C-C (dihedral) | Dihedral angle describing the orientation of the carboxylic acid group relative to the benzene ring. | B3LYP/6-311++G** |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic transition. scispace.com A smaller energy gap suggests higher reactivity and easier electronic excitation. scispace.com

For 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the HOMO is expected to be localized primarily on the electron-donating dimethylamino group and the π-system of the benzene ring. scispace.com Conversely, the LUMO is typically concentrated on the electron-accepting carboxylic acid moiety and the aromatic ring. scispace.com This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor system, facilitating intramolecular charge transfer upon excitation. DFT calculations using functionals like B3LYP with the 6-311++G∗∗ basis set are employed to compute the energies of these orbitals. researchgate.net

Table 2: Calculated FMO Properties for 4-(Dimethylamino)benzoic Acid Derivatives

| Property | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.4 to -6.0 | Relates to ionization potential; higher energy indicates stronger electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Relates to electron affinity; lower energy indicates stronger electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 to 4.5 | Indicates chemical reactivity and the energy required for electronic transition. scispace.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions. libretexts.orgactascientific.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. actascientific.com Green and yellow represent areas with intermediate potential. researchgate.net

In 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. actascientific.com The region around the acidic hydrogen of the carboxyl group and the hydrogens of the methyl groups would exhibit a positive potential (blue). The electron-rich dimethylamino group and the aromatic ring would show intermediate to slightly negative potential, reflecting their electron-donating nature.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. q-chem.com This method provides detailed information about intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. ikprress.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. researchgate.netnih.gov It is a powerful tool for simulating and interpreting electronic spectra, such as UV-visible absorption and emission spectra. nih.govresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths (f), which relate to the intensity of the spectral bands. researchgate.netscispace.com By calculating the energies of various electronic transitions (e.g., from the HOMO to the LUMO), one can simulate the UV-visible absorption spectrum of the molecule. scispace.com These simulations are often performed in both the gas phase and in solution to understand the effect of the solvent on the electronic transitions. researchgate.net

For 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the primary electronic transition responsible for its main absorption band is the π → π* transition, which involves the promotion of an electron from the HOMO to the LUMO. scispace.com This transition has a significant intramolecular charge transfer character, moving electron density from the donor part of the molecule to the acceptor part. TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelength (λmax) for this transition. scispace.com Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence emission spectrum. researchgate.net

Table 3: Simulated Spectroscopic Data for 4-(Dimethylamino)benzoic Acid Derivatives

| Parameter | Phase | Typical Computational Level | Significance |

|---|---|---|---|

| Absorption λmax | Gas/Solvated | TD-B3LYP/6-311++G | Wavelength of maximum light absorption, corresponds to the HOMO-LUMO gap. scispace.com |

| Emission λmax | Gas/Solvated | TD-B3LYP/6-311++G | Wavelength of maximum fluorescence emission. researchgate.net |

| Oscillator Strength (f) | Gas/Solvated | TD-B3LYP/6-311++G** | Theoretical intensity of an electronic transition. scispace.com |

Excited-State Deactivation Pathways and Non-Radiative Processes

Upon absorption of light, molecules are promoted to an electronically excited state. The process by which they return to the ground state is known as deactivation, which can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. For many flexible donor-acceptor molecules, non-radiative deactivation is a significant process that competes with fluorescence, often quenching it.

Computational studies on related chromophores reveal that structural rearrangements in the excited state are key drivers for non-radiative deactivation. nsf.gov Large geometric changes between the ground and excited states can promote efficient thermal deactivation. cuny.edu For molecules with rotatable groups, such as the dimethylamino group in 4-(dimethylamino)benzoic acid derivatives, torsional motion is a critical coordinate for non-radiative decay. rsc.orgmdpi.com This rotation can lead the molecule from the initial Franck-Condon excited state to a conical intersection, a point where the potential energy surfaces of the excited and ground states cross. This provides a highly efficient pathway for the molecule to return to the ground state without emitting light. rsc.org The efficiency of these non-radiative pathways is highly dependent on the molecule's structure and its interaction with the surrounding environment, particularly the solvent. rsc.org

Theoretical Studies on Twisted Intramolecular Charge Transfer (TICT) States

The concept of Twisted Intramolecular Charge Transfer (TICT) is central to understanding the photophysics of many donor-acceptor molecules. First proposed to explain the dual fluorescence of 4-(dimethylamino)benzonitrile (B74231) (DMABN), the TICT model posits that upon photoexcitation, the molecule can relax to a new, highly polar excited state. mdpi.comnih.gov This relaxation involves the rotation of the donor group (the dimethylamino group) to a conformation perpendicular to the acceptor moiety (the benzoic acid group). nih.gov

This twisting motion decouples the π-systems of the donor and acceptor, facilitating a near-complete charge transfer and forming a highly polar, charge-separated state. nih.gov Theoretical calculations are essential for identifying and characterizing these TICT states. Computational models show that for tertiary amines, in particular, the formation of a TICT state can be a dominant relaxation pathway in the excited state. acs.org The stability of the TICT state is profoundly influenced by the polarity of the solvent; polar solvents can stabilize the highly dipolar TICT state, often leading to a red-shifted emission band or, if the TICT state is non-emissive ("dark"), to fluorescence quenching. nsf.govmdpi.com Studies on various aminobenzoic acid derivatives confirm that the presence of a tertiary amine facilitates charge transfer processes. acs.org For p-(N,N-diphenylamino)benzoic acid methyl ester, both a normal fluorescence band and a red-shifted ICT band are observed, with the competition between them being highly solvent-dependent. yu.edu.jo

Advanced Computational Modeling of Derivatives and Substituted Analogues

Advanced computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a cornerstone for designing and predicting the properties of new molecules. Such studies are crucial in fields like dye-sensitized solar cells (DSSCs), where understanding the electronic and photophysical parameters is key to improving efficiency.

A theoretical study on 4-(dimethylamino)benzoic acid (referred to as 4-DMABA) and its derivatives investigated their potential for use in DSSCs. researchgate.net By applying DFT and TD-DFT, researchers can calculate and visualize key parameters such as optimized geometries, frontier molecular orbitals (HOMO and LUMO), and electronic absorption spectra. researchgate.net These calculations show that in donor-π-acceptor systems like 4-DMABA, the HOMO is typically localized on the electron-donating dimethylamino group, while the LUMO is centered on the electron-accepting carboxyl group. researchgate.net This separation is indicative of an intramolecular charge transfer character for the lowest electronic transition, which is a desirable property for DSSC dyes. researchgate.net

Computational modeling can systematically predict how adding different electron-donating or electron-withdrawing groups at various positions on the aromatic ring will affect the molecule's properties. researchgate.net This allows for the in silico screening of a large number of derivatives to identify candidates with optimized characteristics, such as light-harvesting efficiency and electron injection capability, before undertaking complex and costly synthesis. cuny.eduresearchgate.net

Structure-Property Relationships via Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. ijpsr.com These models are built on the principle that the properties of a chemical are a function of its molecular structure. By calculating a set of numerical descriptors that encode structural, electronic, and physicochemical features, it is possible to build a mathematical model that predicts the property of interest.

For benzoic acid derivatives, QSAR studies have been employed to predict properties ranging from toxicity to antibacterial activity. nih.govnih.gov The process involves calculating various molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the Hammett substituent constant (σ), which measures the electron-donating or electron-withdrawing ability of a substituent on the aromatic ring. youtube.com

Hydrophobic Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid phases and passes through cell membranes. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) is one such descriptor that relates to molecular volume and polarizability. nih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as the Galvez topological charge indices. ijpsr.com

A typical QSAR model is developed using multiple linear regression (MLR) to establish a relationship between the dependent variable (the property to be predicted) and the independent variables (the calculated descriptors). ijpsr.com For instance, a QSAR study on benzoylaminobenzoic acid derivatives found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Such models are valuable for guiding the synthesis of new derivatives with enhanced properties.

Interactive Table: Examples of Descriptors Used in QSAR/QSPR Studies

| Descriptor Category | Example Descriptor | Property Represented | Relevance |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent | Drug-receptor interactions, ionization |

| Hydrophobic | Partition Coefficient (log P) | Lipophilicity/hydrophilicity | Membrane permeation, bioavailability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Binding site fit, dispersion forces |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Permeability, transport properties |

Solvent Effects and Continuum Solvation Models in Computational Studies

The chemical environment, particularly the solvent, can significantly alter the electronic structure and photophysical behavior of a molecule. This is especially true for molecules like 4-(dimethylamino)benzoic acid, which are expected to have a different dipole moment in the excited state compared to the ground state. The interaction between the solute and solvent molecules leads to observable changes in absorption and fluorescence spectra, a phenomenon known as solvatochromism.

In computational studies, explicitly modeling every solvent molecule is often computationally prohibitive. Therefore, continuum solvation models are widely used. These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity inside this continuum. This approach allows for an efficient calculation of the bulk electrostatic effects of the solvent on the solute. The Polarizable Continuum Model (PCM) is a commonly used example of this approach.

Studies on various aminobenzoic acid derivatives have shown that their spectral properties are heavily dependent on solvent polarity and hydrogen-bonding capabilities. rsc.org For example, a bathochromic (red) shift in the fluorescence spectra is often observed when moving from non-polar to polar solvents, indicating that the excited state is more polar than the ground state and is stabilized by the polar environment. Computational calculations using continuum models can reproduce these shifts and provide estimates for the change in dipole moment upon excitation, corroborating experimental findings. researchgate.net

Ab Initio and Semi-Empirical Calculations for Molecular Properties

Ab initio and semi-empirical methods are two major classes of quantum chemical calculations used to determine molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), derive results directly from first principles without using experimental data for parametrization. researchgate.net DFT methods, like B3LYP, are also often grouped with ab initio methods in practice and are widely used for their balance of accuracy and computational cost. researchgate.netresearchgate.net

These methods are employed to calculate a wide range of molecular properties for compounds like 4-(dimethylamino)benzoic acid and its analogues:

Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry), including bond lengths and angles. researchgate.net

Electronic Structure: They provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions. researchgate.net

Thermochemistry: Thermodynamic properties like heats of formation and Gibbs free energies can be computed. researchgate.net

Spectroscopic Properties: Vibrational frequencies (for IR and Raman spectra) and electronic transition energies (for UV-Vis spectra) can be calculated and compared with experimental data. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them computationally faster and suitable for larger molecules. cuny.edu

A DFT study on 4-DMABA used the B3LYP functional with a 6-311++G** basis set to obtain optimized structures and calculate electronic properties. researchgate.net The results of such calculations provide fundamental insights into the molecule's behavior and serve as the foundation for more advanced studies on excited states and reactivity. researchgate.net

Interactive Table: Calculated Properties of 4-(Dimethylamino)benzoic acid (4-DMABA) via DFT

| Property | Calculated Value/Description | Method | Significance |

| HOMO Energy | Localized on the dimethylamino group and phenyl ring | B3LYP/6-311++G | Region of electron donation |

| LUMO Energy | Centered on the carboxyl moiety | B3LYP/6-311++G | Region of electron acceptance |

| Energy Gap (HOMO-LUMO) | Key parameter for electronic excitation | B3LYP/6-311++G** | Relates to color and reactivity |

| Primary Electronic Transition | Characterized as an intramolecular charge transfer (ICT) from HOMO to LUMO | TD-DFT | Important for applications in optoelectronics |

Data adapted from theoretical studies on 4-DMABA. researchgate.net

Photophysical and Photochemical Behavior of 4 Dimethylamino 3,5 Dimethylbenzoic Acid and Its Derivatives

Fluorescence Spectroscopy and Luminescence Properties

The fluorescence properties of 4-(Dimethylamino)-3,5-dimethylbenzoic acid are intricately linked to its molecular structure and the surrounding environment. The interplay between the electron-donating dimethylamino group and the electron-accepting carboxylic acid group, modulated by the steric influence of the ortho-methyl groups, gives rise to its characteristic luminescence.

Steady-State and Time-Resolved Fluorescence Measurements

Steady-state fluorescence measurements of derivatives of 4-(dimethylamino)benzoic acid reveal absorption maxima in the range of 295–315 nm. nih.govresearchgate.net The corresponding fluorescence maxima are solvent-dependent, typically appearing between 330–360 nm in nonpolar solvents. nih.govresearchgate.net In polar solvents, a significant red-shifted fluorescence band is observed at 460–475 nm, which is indicative of a highly polar excited state. nih.govresearchgate.net

Time-resolved fluorescence studies on related sterically hindered compounds have been instrumental in elucidating the dynamics of the excited states. For instance, in jet-cooled expansions, the related compound 4-(dimethylamino)-3,5-dimethylbenzonitrile (MMD) exhibits extremely weak and structureless emission, suggesting an efficient non-radiative decay channel. mpg.de This is in contrast to its less hindered analogue, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which shows a distinct fluorescence spectrum with a lifetime of around 5 ns under similar conditions. mpg.de The weak emission from MMD points towards a rapid intramolecular process that quenches the fluorescence. mpg.de

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For 4-(dimethylamino)-3,5-dimethylbenzoic acid and its derivatives, these values are highly sensitive to the polarity of the solvent and the temperature.

| Compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) |

| Methyl 4-(dimethylamino)-3,5-dimethylbenzoate | n-Hexane | 0.22 |

| Methyl 4-(dimethylamino)-3,5-dimethylbenzoate | Diethyl ether | 0.25 |

| Methyl 4-(dimethylamino)-3,5-dimethylbenzoate | Acetonitrile | 0.003 |

This table presents data for the methyl ester derivative, which is expected to have similar photophysical behavior to the parent acid.

The fluorescence quantum yield of the methyl ester of 4-(dimethylamino)-3,5-dimethylbenzoic acid is moderate in nonpolar solvents like n-hexane and diethyl ether but drops significantly in the highly polar solvent acetonitrile. This quenching of fluorescence in polar media is a hallmark of twisted intramolecular charge transfer (TICT) state formation. The fluorescence lifetimes of related compounds also show a strong dependence on the environment, often decreasing in polar solvents due to the opening of non-radiative decay pathways from the TICT state.

Investigation of Dual Fluorescence and Multi-Emissive States

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands originating from different excited states. Typically, these are a locally excited (LE) state and a charge-transfer (CT) state. While the parent compound, 4-(dimethylamino)benzoic acid, can exhibit anomalous fluorescence in polar solvents, this is often attributed to the formation of ground-state dimers or higher aggregates. nih.gov

In the case of 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the steric hindrance from the ortho-methyl groups forces the dimethylamino group to be twisted out of the plane of the benzene (B151609) ring even in the ground state. This pre-twisting favors the direct formation of a charge-transfer state upon excitation. As a result, a distinct, separate emission from a planar LE state is less likely, and instead, a single, broad, and strongly Stokes-shifted emission band from the TICT state is often observed, particularly in polar solvents. nih.govresearchgate.net Computational studies on related N,N-dialkylaniline-substituted systems support the twisted intramolecular charge-transfer state model as a plausible explanation for experimentally observed dual fluorescence. nih.gov

Excited State Dynamics and Relaxation Mechanisms

The behavior of 4-(Dimethylamino)-3,5-dimethylbenzoic acid upon absorption of light is governed by complex excited-state dynamics. The relaxation of the excited molecule back to the ground state can occur through various radiative and non-radiative pathways, with intramolecular charge transfer and conformational changes playing a central role.

Role of Intramolecular Charge Transfer (ICT) in Photophysical Deactivation

Upon photoexcitation, an electron is transferred from the dimethylamino group (donor) to the benzoic acid moiety (acceptor), leading to the formation of an intramolecular charge transfer state. The efficiency of this process is highly dependent on the molecular geometry and the surrounding solvent. In polar solvents, the highly polar ICT state is stabilized, which often leads to a significant red shift in the fluorescence spectrum.

The large Stokes shift, on the order of 6000 cm⁻¹, observed for derivatives of 4-(dimethylamino)benzoic acid in polar solvents is a strong indicator of the formation of a TICT state. nih.govresearchgate.net In this state, the dimethylamino group is twisted to an orientation perpendicular to the plane of the benzene ring, leading to a full separation of charge. This TICT state can then deactivate radiatively by emitting a photon (fluorescence) or non-radiatively through internal conversion to the ground state. The low fluorescence quantum yield in polar solvents suggests that non-radiative deactivation from the TICT state is a dominant relaxation pathway.

Influence of Molecular Torsion and Conformational Changes on Excited States

The two methyl groups in the ortho positions to the dimethylamino group in 4-(Dimethylamino)-3,5-dimethylbenzoic acid enforce a significant torsional angle between the dimethylamino group and the aromatic ring in the ground state. This pre-twisting has a profound effect on the excited-state dynamics.

Unlike planar or near-planar analogues where a significant geometric rearrangement is required to form the TICT state from the initially populated LE state, in 4-(Dimethylamino)-3,5-dimethylbenzoic acid, the molecule is already part of the way along the twisting coordinate. This facilitates a more direct and rapid population of the TICT state upon excitation. The steric hindrance also restricts the rotational freedom of the dimethylamino group, which can influence the rates of both radiative and non-radiative decay. In some sterically hindered derivatives of 4-(dimethylamino)benzonitrile, this steric hindrance is thought to retard the twisting motion of the amino group. mpg.de

In essence, the conformational landscape dictated by the ortho-methyl groups is a key determinant of the photophysical properties of 4-(Dimethylamino)-3,5-dimethylbenzoic acid, favoring the formation of a twisted intramolecular charge transfer state and influencing the subsequent deactivation pathways.

Environmental Effects on Photophysical Responses

The emission of light from 4-(dimethylamino)-3,5-dimethylbenzoic acid is not a static property but is dynamically influenced by its surroundings. Factors such as the polarity and viscosity of the solvent, as well as the temperature, can significantly alter its fluorescence characteristics.

The fluorescence of aromatic compounds with both electron-donating and electron-withdrawing groups is often characterized by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon excitation with light, an electron is transferred from the donor (dimethylamino) to the acceptor (benzoic acid) group. This process is often accompanied by a twisting of the dimethylamino group relative to the plane of the aromatic ring. The resulting TICT state is highly polar and its energy level is strongly influenced by the polarity of the surrounding solvent.

In nonpolar solvents, derivatives of 4-(dimethylamino)benzoic acid typically exhibit a single fluorescence band at shorter wavelengths, corresponding to a locally excited (LE) state. However, in polar solvents, a second, red-shifted emission band appears, which is attributed to the stabilized TICT state. researchgate.netnih.gov For instance, adducts of 4-N,N-dimethylamino benzoic acid show a fluorescence maximum in the range of 330-360 nm, which can be red-shifted to 460-475 nm in polar solvents. researchgate.netnih.gov This significant Stokes shift, as high as 6,000 cm⁻¹, is a strong indicator of TICT state formation. researchgate.netnih.gov

The viscosity of the medium also plays a crucial role. The twisting motion required to form the TICT state is hindered in highly viscous environments. Consequently, an increase in viscosity can lead to a decrease in the intensity of the TICT emission and a corresponding increase in the LE emission. Temperature affects both the solvent viscosity and the thermal energy available to overcome the rotational barrier. Generally, higher temperatures lead to lower viscosity, favoring the formation of the TICT state.

The presence of methyl groups at the 3 and 5 positions in 4-(dimethylamino)-3,5-dimethylbenzoic acid introduces steric hindrance. This hindrance can be expected to affect the rotational freedom of the dimethylamino group, thereby influencing the dynamics and stability of the TICT state.

| Solvent | Polarity | Emission Maximum (LE State) | Emission Maximum (TICT State) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Nonpolar | Low | ~330-360 nm | Not typically observed | Moderate |

| Polar | High | ~330-360 nm | ~460-475 nm | ~6,000 |

The photophysical response of 4-(dimethylamino)-3,5-dimethylbenzoic acid can be further modulated by encapsulating the molecule within a host structure, such as a cyclodextrin (B1172386) or a polymer matrix. This creates a new microenvironment around the molecule, which can significantly alter its fluorescence properties.

Inclusion in a nonpolar cavity of a host molecule in an aqueous solution can shield the fluorophore from the polar water molecules. This can lead to a blue shift in the emission spectrum and an enhancement of the fluorescence quantum yield, as the non-radiative decay pathways are suppressed. Conversely, if the host cavity has polar characteristics, it can stabilize the TICT state, leading to a red shift.

Studies on adducts of 4-N,N-dimethylamino benzoic acid in polymer matrices of poly(methyl methacrylate), polystyrene, and poly(vinyl chloride) have shown that the large Stokes shifts indicative of TICT state formation are maintained. researchgate.net This suggests that the polymer environment, while rigid, can still accommodate the conformational changes necessary for intramolecular charge transfer.

Photochemical Reactivity and Stability Under Irradiation

Upon absorption of light, 4-(dimethylamino)-3,5-dimethylbenzoic acid can undergo various chemical reactions, leading to its degradation or enabling it to participate in photosensitization processes.

The photodegradation of benzoic acid and its derivatives can proceed through several pathways, often involving the generation of highly reactive species such as hydroxyl radicals. For p-aminobenzoic acid (PABA), irradiation in aqueous solutions can lead to the formation of various photoproducts. In the absence of oxygen, products such as 4-(4'-aminophenyl)aminobenzoic acid have been identified. nih.gov In the presence of oxygen, the photodegradation is often more rapid and can lead to hydroxylated and phenolic products, such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.gov

The photodegradation of aromatic carboxylic acids is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, like the dimethylamino group, can increase the electron density of the ring, potentially making it more susceptible to oxidative degradation. The carboxyl group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack but can also play a role in the degradation mechanism. numberanalytics.com Photoexcitation of protonated aromatic amino acids can lead to bond breakage, with the carboxylic acid group playing a necessary role in certain fast fragmentation channels. osti.gov One proposed mechanism involves a light-induced electron transfer from the aromatic ring to the carboxylic acid. osti.gov

A photosensitizer is a molecule that, after absorbing light, can transfer its energy to another molecule, which then undergoes a chemical reaction. Compounds like p-aminobenzoic acid are known to act as photosensitizers. chemrxiv.org They can, for instance, sensitize the formation of pyrimidine (B1678525) dimers in DNA. chemrxiv.org The free radicals generated from the photolysis of sulfanilamide (B372717) and 4-aminobenzoic acid are thought to be important in their phototoxic and photoallergic effects. researchgate.net

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of these molecules. The dimethylamino group is a potent electron donor, and upon excitation, an electron can be transferred to an acceptor molecule. This process is central to the formation of the TICT state and also underlies the molecule's ability to act as a photosensitizer. In a PET process, the excited state of the sensitizer (B1316253) is quenched by an electron acceptor or donor, leading to the formation of a radical ion pair. This can then initiate a cascade of chemical reactions. The efficiency of PET is governed by the redox potentials of the donor and acceptor and the energy of the excited state.

Energy Transfer Phenomena in Coordinated Systems

When 4-(dimethylamino)-3,5-dimethylbenzoic acid or its derivatives are part of a larger, coordinated system, such as a metal-organic framework (MOF) or a lanthanide complex, energy transfer processes can occur between different components of the system.

One of the most important energy transfer mechanisms is Förster Resonance Energy Transfer (FRET), a non-radiative process that occurs between a donor fluorophore and an acceptor chromophore. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.org In MOFs constructed with aminobenzoate linkers, FRET can occur between the organic linker (donor) and an encapsulated guest molecule or another linker (acceptor), provided the conditions for FRET are met. nih.gov

Applications of 4 Dimethylamino 3,5 Dimethylbenzoic Acid in Advanced Materials and Chemical Technologies

Role in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), molecules based on the 4-(dimethylamino)benzoic acid framework are investigated for their potential as efficient photosensitizers. These organic dyes are crucial components that absorb sunlight and initiate the process of converting light into electrical energy.

The fundamental architecture of many organic sensitizers in DSSCs is the Donor-π-Acceptor (D-π-A) model. In this design, an electron-donating moiety (the donor) is connected to an electron-accepting group (the acceptor) through a π-conjugated bridge. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical step for efficient electron injection into the semiconductor's conduction band (typically TiO₂). nih.gov

Theoretical studies on p-N,N-(dimethylamino) benzoic acid (4-DMABA), a parent compound to 4-(Dimethylamino)-3,5-dimethylbenzoic acid, highlight its role as an effective donor. researchgate.net The dimethylamino group acts as a potent electron donor, while the carboxylic acid group serves as the electron acceptor and also as an anchoring group to bind the dye to the TiO₂ surface. The benzene (B151609) ring itself functions as part of the π-bridge. This "push-pull" electronic structure is essential for creating efficient sensitizers. nih.gov The design of these dyes involves fabricating various derivatives to fine-tune their electronic and photophysical properties for optimal performance in DSSCs. researchgate.net

A key parameter for a sensitizer's performance is its Light Harvesting Efficiency (LHE), which is its ability to absorb photons across the solar spectrum. researchgate.net The LHE is directly related to the molar extinction coefficient of the dye. For dyes based on the 4-DMABA framework, the electronic transitions are primarily π→π* and n→π* in nature, leading to absorption in the UV-visible region. researchgate.net

The efficiency of a DSSC is also critically dependent on the electron injection dynamics. For effective operation, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be positioned at a higher energy level than the conduction band edge of the semiconductor (e.g., TiO₂), while the Highest Occupied Molecular Orbital (HOMO) must be at a lower energy level than the redox potential of the electrolyte. This alignment ensures a sufficient driving force for electron injection (ΔG_inject) from the excited dye into the semiconductor and subsequent regeneration of the oxidized dye by the electrolyte. researchgate.net Theoretical calculations on 4-DMABA and its derivatives are used to predict these energy levels and optimize the driving force for efficient charge separation and injection. researchgate.net

For example, theoretical studies on various derivatives of 4-DMABA (designated as D1-D1.7) have been performed to evaluate their potential in DSSCs. The table below summarizes key calculated parameters for the parent 4-DMABA (D1) and one of its derivatives. This data illustrates how structural modifications impact the electronic properties relevant to DSSC performance. researchgate.net

| Parameter | 4-DMABA (D1) | Description |

|---|---|---|

| E_HOMO (eV) | -5.61 | Energy of the Highest Occupied Molecular Orbital. A lower value is needed for efficient dye regeneration. |